molecular formula C13H15ClN2O2 B2609879 N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide CAS No. 2411220-41-0

N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide

Cat. No. B2609879
CAS RN: 2411220-41-0
M. Wt: 266.73
InChI Key: QCMDPXQNBAEVSM-UHFFFAOYSA-N
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Description

N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has been shown to have potential therapeutic benefits in the treatment of cancer, particularly in cases where other treatments have failed.

Mechanism of Action

The mechanism of action of N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide involves the inhibition of RNA polymerase I transcription, which is responsible for the transcription of ribosomal DNA. This leads to the induction of DNA damage and apoptosis in cancer cells. This compound has been shown to selectively target cancer cells that have mutations in the TP53 gene, which is commonly found in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to have synergistic effects with other cancer treatments, such as chemotherapy and radiation therapy. However, this compound has also been shown to have some toxic effects on normal cells, which may limit its use in cancer treatment.

Advantages and Limitations for Lab Experiments

N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide has several advantages for lab experiments. It has been shown to selectively target cancer cells that have mutations in the TP53 gene, which is commonly found in cancer cells. This compound has also been shown to have synergistic effects with other cancer treatments, such as chemotherapy and radiation therapy. However, this compound has some limitations for lab experiments. It has been shown to have some toxic effects on normal cells, which may limit its use in cancer treatment.

Future Directions

There are several future directions for research on N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide. One area of research is the development of more selective inhibitors of RNA polymerase I transcription. Another area of research is the identification of biomarkers that can predict which patients will respond to this compound treatment. Additionally, further research is needed to determine the optimal dosing and scheduling of this compound in combination with other cancer treatments. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in cancer patients.

Synthesis Methods

The synthesis method of N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide involves several steps, including the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form 1-(3-chlorophenyl)-4-oxo-2-butenoic acid ethyl ester. This compound is then reacted with pyrrolidine to form this compound. The final product is purified using column chromatography.

Scientific Research Applications

N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide has been studied extensively for its potential therapeutic benefits in cancer treatment. It has been shown to selectively target cancer cells that have mutations in the TP53 gene, which is commonly found in cancer cells. This compound has been shown to inhibit ribosomal DNA transcription, leading to the induction of DNA damage and apoptosis in cancer cells. It has also been shown to have synergistic effects with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[1-(3-chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-9-2-1-3-11(6-9)16-5-4-10(7-16)15-13(17)12-8-18-12/h1-3,6,10,12H,4-5,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMDPXQNBAEVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2CO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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